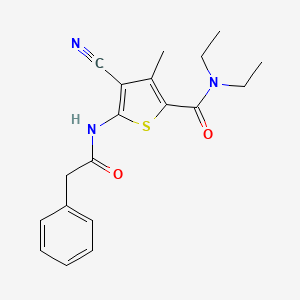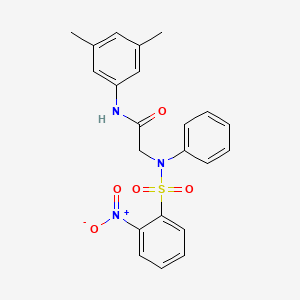![molecular formula C22H19ClN2O5S B3576153 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3576153.png)
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . This reaction yields the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide. The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to its sulfonamide moiety.
Biological Studies: Investigation of its effects on various biological pathways and its potential as an enzyme inhibitor.
Material Science: Exploration of its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, ultimately leading to the death of the bacterial cells. Additionally, the compound may interact with other enzymes or receptors, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of a sulfonamide group with a benzodioxin moiety. This unique structure may confer specific biological activities and properties that are not present in other sulfonamides .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c23-16-6-9-18(10-7-16)25(31(27,28)19-4-2-1-3-5-19)15-22(26)24-17-8-11-20-21(14-17)30-13-12-29-20/h1-11,14H,12-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFFSSIECHHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN(C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3576070.png)
![2-[(ANILINOCARBOTHIOYL)AMINO]-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B3576074.png)
![ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3576083.png)
![N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3576088.png)
![ETHYL 4-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B3576102.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B3576114.png)
![4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B3576119.png)
![2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3576126.png)

![methyl 4-[(2,1,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B3576130.png)


![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-phenylglycinamide](/img/structure/B3576150.png)
![2-{5-CHLORO[(3,4-DIMETHOXYPHENYL)SULFONYL]-2-METHOXYANILINO}ACETIC ACID](/img/structure/B3576152.png)
